
Methyl 4-(dimethoxyphosphoryl)-3-oxobutanoate
Cat. No. B8675101
M. Wt: 224.15 g/mol
InChI Key: PFRVWBLSLQEUJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05298625
Procedure details


A mixture of the title A compound (83.9 g, 0.378 mol), bissilylacetamide (15.23 g, 0.075 mol) and trimethylphosphite (200 g, 1.61 mol) was refluxed (oil bath temp. 125° C.) under argon for 15 hours. TLC, silica gel, 10 methanol/ethyl acetate Rf =0.39, (UV and 4,4'-bis-dimethylaminobenzhydrol/heat). The reaction mixutre was cooled to 70° C., volatile components were distilled at 10 mm pressure, and then the product was kept at 0.5 mm pressure for ten minutes. The product was taken up in 250 mL ethyl acetate and washed with brine (2×50 mL), aqueous sodium bicarbonate (25 mL, vigorous reaction) and brine. The organic phase was dried (magnesium sulfate) and the solvent was removed under vaccum to give 55.79 g of the crude title compound. The product was heated to 100° C. under vaccum (0.4 mm) for five minutes to remove the more volatile impurities. The product was cooled, dissolved in 200 mL ethyl acetate, and treated with charcoal, and filtered through a pad of Celite. The filtrate was evaporated to give 43.01 g (yield 51% uncorrected) of the title compound
[Compound]
Name
compound
Quantity
83.9 g
Type
reactant
Reaction Step One

Name
bissilylacetamide
Quantity
15.23 g
Type
reactant
Reaction Step One



Name
methanol ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
Yield
51%
Identifiers


|
REACTION_CXSMILES
|
[SiH3][CH:2]([SiH3])[C:3](N)=[O:4].C[O:8][P:9]([O:12][CH3:13])[O:10][CH3:11].CN(C)C1C=CC(C(O)C2C=CC(N(C)C)=CC=2)=CC=1.CO.[C:36]([O:39][CH2:40]C)(=[O:38])[CH3:37]>>[CH3:11][O:10][P:9]([O:12][CH3:13])([CH2:2][C:3](=[O:4])[CH2:37][C:36]([O:39][CH3:40])=[O:38])=[O:8] |f:3.4|
|
Inputs


Step One
[Compound]
|
Name
|
compound
|
|
Quantity
|
83.9 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
bissilylacetamide
|
|
Quantity
|
15.23 g
|
|
Type
|
reactant
|
|
Smiles
|
[SiH3]C(C(=O)N)[SiH3]
|
|
Name
|
|
|
Quantity
|
200 g
|
|
Type
|
reactant
|
|
Smiles
|
COP(OC)OC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C1=CC=C(C(C2=CC=C(C=C2)N(C)C)O)C=C1)C
|
|
Name
|
methanol ethyl acetate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CO.C(C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
125 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixutre was cooled to 70° C.
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
volatile components were distilled at 10 mm pressure
|
WAIT
|
Type
|
WAIT
|
|
Details
|
the product was kept at 0.5 mm pressure for ten minutes
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with brine (2×50 mL), aqueous sodium bicarbonate (25 mL, vigorous reaction) and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase was dried (magnesium sulfate)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed under vaccum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give 55.79 g of the crude title compound
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The product was heated to 100° C. under vaccum (0.4 mm) for five minutes
|
|
Duration
|
5 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the more volatile impurities
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The product was cooled
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in 200 mL ethyl acetate
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated with charcoal
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through a pad of Celite
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was evaporated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COP(=O)(CC(CC(=O)OC)=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 51% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
